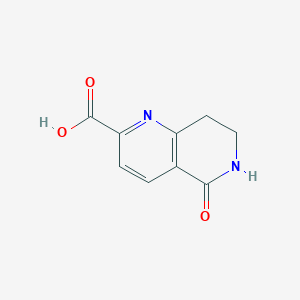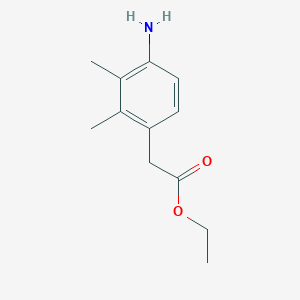
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of glycine and is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate can be synthesized through the arylation of ethyl glyoxylate with aniline derivatives. One efficient method involves the use of bismuth salts as catalysts. The reaction typically proceeds under mild conditions, utilizing non-toxic and commercially viable reagents. The process involves the following steps:
Reaction of ethyl glyoxylate with aniline derivatives: This step forms the intermediate product.
Catalysis by bismuth salts: Bismuth salts facilitate the arylation process, leading to the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-2,3-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and glycine derivatives.
Biology: It is used in the study of amino acid derivatives and their biological activities.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with amino acid moieties.
Industry: It is utilized in the production of intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-2,3-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminophenyl)acetate: Lacks the additional methyl groups on the phenyl ring.
Methyl 2-(4-amino-2,3-dimethylphenyl)acetate: Contains a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitro-2,3-dimethylphenyl)acetate: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both amino and ester functional groups, along with two methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)7-10-5-6-11(13)9(3)8(10)2/h5-6H,4,7,13H2,1-3H3 |
InChI Key |
AIZCGHMFHYQAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)

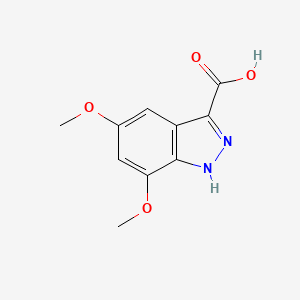
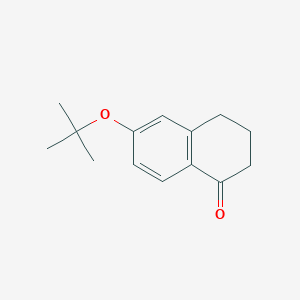

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
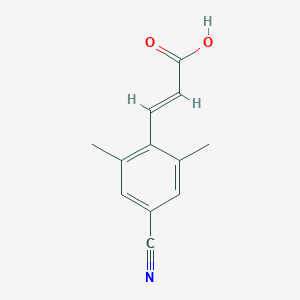


![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)

